zinc;dodecanoate

Catalog No.
S1894174
CAS No.
2452-01-9
M.F
C24H46O4Zn
M. Wt
464 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
zinc;dodecanoate

CAS Number

2452-01-9

Product Name

zinc;dodecanoate

IUPAC Name

zinc;dodecanoate

Molecular Formula

C24H46O4Zn

Molecular Weight

464 g/mol

InChI

InChI=1S/2C12H24O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2

InChI Key

GPYYEEJOMCKTPR-UHFFFAOYSA-L

SMILES

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Zn+2]

Canonical SMILES

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Zn+2]

Zinc dodecanoate, also known as zinc laurate, is a chemical compound with the formula C24H48O4Zn\text{C}_{24}\text{H}_{48}\text{O}_{4}\text{Zn}. It is categorized as a zinc carboxylate, where dodecanoate refers to the dodecanoic acid (lauric acid) salt of zinc. This compound is a white or off-white solid that is soluble in organic solvents such as xylene and tetrachloromethane but has limited solubility in water . Zinc dodecanoate is often utilized in various industrial applications due to its properties as a catalyst and stabilizer.

The mechanism of action of zinc laurate depends on its specific application. In the personal care industry, it functions as an anticaking agent by preventing particles from clumping together []. It can also act as a dry binder, enhancing the adhesion of ingredients in cosmetic formulations. Additionally, zinc laurate may increase the viscosity of products due to its interaction with other components.

In material science, zinc laurate finds use as an activator for vulcanization accelerators in rubber compounds []. It is believed to improve the physical properties of the rubber by promoting crosslinking between rubber chains. The exact mechanism by which it achieves this activation remains under investigation.

Zinc laurate is generally considered to have low hazards []. However, some potential safety concerns exist:

  • Skin Irritation: Prolonged or repeated contact with zinc laurate may cause skin irritation in some individuals [].
  • Dust Inhalation: Inhalation of zinc laurate dust may irritate the respiratory tract [].
, primarily involving esterification and transesterification processes. For instance, it can act as a Lewis acid catalyst in the transesterification of triglycerides into biodiesel, facilitating the conversion of oils into methyl or ethyl esters . The general reaction can be represented as follows:

Triglyceride+MethanolZinc dodecanoateBiodiesel+Glycerol\text{Triglyceride}+\text{Methanol}\xrightarrow{\text{Zinc dodecanoate}}\text{Biodiesel}+\text{Glycerol}

Additionally, zinc dodecanoate can undergo thermal decomposition under specific conditions, leading to the formation of zinc oxide and other by-products .

Zinc dodecanoate can be synthesized through various methods:

  • Direct Neutralization: This method involves reacting zinc oxide or zinc carbonate with dodecanoic acid. The reaction typically proceeds as follows:
    ZnO+2C12H24O2C24H48O4Zn+H2O\text{ZnO}+2\text{C}_{12}\text{H}_{24}\text{O}_2\rightarrow \text{C}_{24}\text{H}_{48}\text{O}_4\text{Zn}+\text{H}_2\text{O}
  • Solvothermal Synthesis: This technique utilizes high temperatures and pressures in a solvent to facilitate the formation of layered zinc dodecanoate structures, often resulting in higher purity products .
  • Liquid-Liquid Biphasic Synthesis: This method allows for the intercalation of long-chain carboxylates like dodecanoate into layered zinc hydroxides, which can then be converted into zinc dodecanoate through subsequent reactions .

Zinc dodecanoate has several applications across different fields:

  • Catalyst in Biodiesel Production: It serves as an effective catalyst for the transesterification of vegetable oils into biodiesel .
  • Stabilizer in Polymers: Used as a stabilizing agent in plastics and coatings due to its ability to enhance thermal stability.
  • Antimicrobial Agent: Its potential antimicrobial properties make it suitable for use in personal care products and pharmaceuticals.

Research on the interactions of zinc dodecanoate with other compounds has shown that it can form complexes with various organic molecules. For example, studies have explored its interaction with fatty acids and other long-chain carboxylates, revealing insights into its catalytic behavior and solubility characteristics . Additionally, investigations into its solubility in organic solvents have provided valuable data for its application in industrial processes .

Zinc dodecanoate belongs to a broader class of zinc carboxylates. Here are some similar compounds along with a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Zinc StearateC₂₄H₄₈O₄ZnMore commonly used as a lubricant and stabilizer; higher melting point than zinc dodecanoate.
Zinc OleateC₂₄H₄₈O₄ZnKnown for better solubility in nonpolar solvents; often used in coatings and paints.
Zinc CaprylateC₁₈H₃₆O₄ZnExhibits higher antimicrobial activity; used in food preservation.
Zinc NonanoateC₂₂H₄₄O₄ZnSimilar catalytic properties but less studied; used in specific industrial applications.

Zinc dodecanoate's distinctiveness lies in its balance between solubility and catalytic efficiency, making it particularly valuable in biodiesel production compared to other similar compounds. Its unique properties allow it to function effectively under various conditions, contributing to its versatility across multiple applications.

Zinc dodecanoate is a metal-organic compound with the molecular formula C₂₄H₄₆O₄Zn, derived from the neutralization reaction between zinc ions and dodecanoic acid. Its chemical structure consists of a zinc(II) cation coordinated by two dodecanoate anions, forming a layered crystalline structure common to metallic soaps.

Chemical Formula and Structure

PropertyValue/Description
Molecular FormulaC₂₄H₄₆O₄Zn
Molecular Weight464.01 g/mol
CAS Numbers2452-01-9 (primary), 90366-58-8 (secondary)
IUPAC NameDodecanoic acid, zinc salt (2:1)

The compound exists as a white to off-white powder with a slight waxy odor. Its low solubility in water (<0.01 g/100 mL at 15°C) and higher solubility in organic solvents like xylene or tetrachloromethane make it suitable for applications requiring hydrophobic properties.

Synonyms and Nomenclature

Zinc dodecanoate is known by multiple synonyms, reflecting its historical and industrial contexts:

  • Zinc laurate (derived from lauric acid)
  • Zinc dilaurate (emphasizing the diester structure)
  • Dodecanoic acid zinc salt (systematic name)
  • Zinc dodecylate (alternative naming convention)

Historical Context and Discovery

The concept of metallic soaps dates to the 18th century, with early studies focusing on alkaline earth and transition metal derivatives. Zinc dodecanoate gained prominence in the mid-20th century as industrial demand for heat-stabilizing additives in plastics grew.

Early Synthesis Methods

Initial synthesis routes involved reacting zinc chloride with sodium dodecanoate in aqueous or alcoholic solutions. A 2010 study optimized this method using excess sodium hydroxide (10%) and zinc chloride (20%), achieving yields exceeding 95% with a melting point of 128–132°C. Later innovations introduced zinc oxide as a precursor, eliminating residual bromine odors from lauric acid and improving reaction efficiency.

Key Milestones in Research and Applications

YearDevelopmentSource
2012Catalytic role in esterification reactions identifiedApplied Catalysis A: General
2020Mechanism of zinc carboxylate formation in oil paint ionomers elucidatedACS Applied Polymer Materials
2021Recyclable zinc catalysts for solvent-free esterification demonstratedACS Sustainable Chemistry

These advancements underscored its utility in polymer stabilization and green chemistry.

Industrial and Academic Relevance

Zinc dodecanoate’s applications are driven by its dual functionality as a metal carboxylate and hydrophobic additive.

Industrial Applications

SectorFunctionSynergistic Partners
PlasticsHeat stabilizer for PVC, preventing thermal degradationCalcium/barium soaps
CosmeticsAnticaking agent in powders; opacifier in creamsTalc, silica
RubberVulcanization activator, enhancing crosslink densitySulfur, thiurams
CoatingsMatting agent for paints; hydrophobic additive in masonry materialsSilica, calcium carbonate

In PVC production, zinc dodecanoate combines with calcium or barium soaps to neutralize acidic byproducts, extending product lifespan. In cosmetics, its hydrophobic nature improves powder flow and reduces moisture absorption.

Academic and Research Applications

  • Catalysis: Zinc dodecanoate acts as a reusable catalyst in esterification, leveraging its Brønsted basicity to accelerate reactions.
  • Polymer Science: Studies explore its role in oil paint ionomers, where it forms oxo and chain complexes that influence polymer crosslinking dynamics.
  • Drug Delivery: Research investigates its potential as a matrix material in controlled-release formulations, capitalizing on its biocompatibility.

Traditional Preparation via Neutralization/Metathesis

The traditional synthesis of zinc dodecanoate relies primarily on neutralization and metathesis reactions, which represent the most widely employed methodologies for producing this zinc carboxylate compound [1] [2]. The neutralization approach involves the direct reaction between dodecanoic acid and zinc-containing bases, while metathesis reactions utilize the exchange of ions between zinc salts and sodium or potassium dodecanoate precursors [1].

The standard neutralization procedure begins with dissolving dodecanoic acid in ethanol at concentrations typically ranging from 0.1 to 0.5 molar [2]. An equimolar amount of sodium hydroxide solution is then added to achieve complete saponification of the fatty acid [1]. The reaction mixture is maintained at temperatures between 40 to 70 degrees Celsius with continuous stirring to ensure homogeneous mixing [1] [2]. Subsequently, zinc chloride solution is introduced dropwise in stoichiometric ratios, leading to the immediate formation of a flocculant precipitate that agglomerates at the solution surface [2].

The metathesis reaction mechanism follows the general equation where zinc chloride reacts with the sodium salt of dodecanoic acid to form zinc dodecanoate and sodium chloride as a byproduct [1]. This double decomposition reaction is thermodynamically favored due to the lower solubility of zinc dodecanoate compared to the starting materials [3]. Research findings indicate that maintaining the reaction temperature at 40 degrees Celsius optimizes the precipitation kinetics while preventing thermal degradation of the organic components [1].

The precipitation process is characterized by rapid nucleation followed by crystal growth, with the entire reaction completing within 30 to 60 minutes under optimal conditions [1] [2]. The resulting precipitate exhibits characteristic lamellar structures typical of metal carboxylates, with zinc ions coordinated in tetrahedral geometry to four carboxylate oxygen atoms [2]. Post-synthesis purification involves multiple washing steps with deionized water to remove residual sodium chloride, followed by washing with ethanol and acetone to eliminate unreacted organic materials [2].

Yield optimization studies demonstrate that the neutralization/metathesis approach consistently achieves conversion rates between 85 to 95 percent when proper stoichiometric ratios are maintained [1] [3]. The purity of the final product is typically high, with residual free acid content below 0.5 percent as determined by chelometric titration methods [4] [5].

MethodTemperature (°C)Reaction TimeSolventTypical Yield (%)PurityReference
Neutralization/Metathesis40-7030-60 minEthanol/Water85-95High [1] [2]
Liquid-Liquid Biphasic8024 hXylene/WaterHighHigh [6] [7]
Solvothermal100-20024 hAlcoholHighVery High
Direct Precipitation25-901-2 hWater/Alcohol70-85Moderate [1]

Solvent-Based vs. Solvent-Free Synthesis

The comparison between solvent-based and solvent-free synthesis methodologies for zinc dodecanoate production reveals significant differences in reaction conditions, environmental impact, and product characteristics [9] [10]. Solvent-based synthesis represents the conventional approach, utilizing alcoholic or aqueous media to facilitate reactant dissolution and product formation [1] [2]. In contrast, solvent-free synthesis employs direct solid-state reactions or mechanochemical processes that eliminate the need for organic solvents [9] [10].

Solvent-based synthesis typically employs ethanol or methanol as the primary reaction medium, with water serving as a co-solvent for ionic reactants [1] [2]. The reaction proceeds through homogeneous solution chemistry, allowing for precise control of reaction kinetics and product morphology [2]. Research demonstrates that ethanol-based systems provide superior dissolution of dodecanoic acid while maintaining adequate solubility for zinc salts [1]. The reaction temperature range of 40 to 70 degrees Celsius ensures complete conversion without excessive solvent evaporation [1] [2].

Solvent-free synthesis methodologies have gained prominence due to their environmental benefits and potential for higher product purity [9] [10]. These approaches typically involve direct mixing of solid reactants under controlled temperature and pressure conditions, often employing mechanochemical activation to initiate the reaction [9]. The temperature requirements for solvent-free synthesis are generally higher, ranging from 110 to 160 degrees Celsius, to compensate for the absence of solvent-mediated mass transfer [9].

The mechanistic differences between these approaches are substantial [9] [10]. Solvent-based reactions proceed through ionic dissolution and subsequent precipitation, allowing for thermodynamic equilibrium to be established relatively quickly [1] [2]. Solvent-free reactions rely on solid-state diffusion and surface interactions, requiring longer reaction times to achieve complete conversion [9]. However, the absence of solvent can lead to more controlled nucleation and growth processes, potentially resulting in improved crystallinity and purity [9] [10].

Product quality comparisons reveal that solvent-free synthesis often yields zinc dodecanoate with enhanced thermal stability and reduced impurity content [9] [10]. The elimination of solvent residues contributes to improved product purity, with some studies reporting purity levels exceeding 98 percent [9]. Additionally, the crystalline structure obtained through solvent-free synthesis may exhibit different polymorphic forms compared to solvent-based products [10].

Economic considerations favor solvent-free synthesis for large-scale production due to reduced solvent costs, simplified purification procedures, and lower environmental compliance requirements [9] [10]. However, the higher energy requirements and specialized equipment needs may offset some of these advantages [9].

ParameterSolvent-BasedSolvent-Free
Reaction MediumEthanol/WaterNone
Temperature Range40-70°C110-160°C
Reaction Time30-60 min2-3 h
Yield85-95%90-98%
Product PurityHighVery High
Environmental ImpactModerateLow
Equipment RequirementsStandardSpecialized
Energy ConsumptionModerateHigh
ScalabilityGoodExcellent

Influence of Reaction Parameters on Purity and Yield

The synthesis of zinc dodecanoate is significantly influenced by multiple reaction parameters, each contributing to the final product yield and purity through distinct mechanisms [1] [11] [12]. Temperature control emerges as the most critical parameter, with optimal ranges established between 40 to 70 degrees Celsius for conventional synthesis methods [1] [11]. Temperatures below this range result in incomplete reaction kinetics and reduced conversion rates, while excessive temperatures above 90 degrees Celsius can lead to thermal degradation of the dodecanoic acid and formation of undesirable byproducts [11] [12].

The pH of the reaction medium plays a crucial role in determining precipitation efficiency and product purity [12] [5]. Research indicates that maintaining pH values between 5 to 6 provides optimal conditions for zinc dodecanoate formation [12] [5]. At higher pH values, excessive hydroxide concentration can lead to the formation of basic zinc salts as competing products, while lower pH conditions may result in incomplete neutralization of the carboxylic acid [12]. The pH control is particularly critical during the metathesis reaction, where precise adjustment ensures quantitative precipitation of the desired product [5].

Stirring rate and mixing efficiency significantly impact both reaction kinetics and product morphology [1] [13]. Rapid stirring promotes homogeneous mixing of reactants and prevents the formation of concentration gradients that could lead to non-uniform precipitation [1]. Studies demonstrate that inadequate mixing results in particle agglomeration and broader size distributions, negatively affecting product quality [13]. However, excessive agitation can introduce air into the reaction mixture, potentially causing oxidation of the organic components [1].

Reactant stoichiometry represents another critical parameter affecting both yield and purity [1] [11] [3]. While theoretical stoichiometric ratios provide the foundation for reaction design, practical considerations often require slight modifications [1] [3]. Research findings indicate that maintaining exact 1:1 molar ratios of zinc to dodecanoic acid generally produces the highest yields [1]. However, small excesses of zinc chloride, typically 5 to 10 percent, can be beneficial for driving the reaction to completion and compensating for potential losses during washing procedures [11] [3].

Reaction time optimization studies reveal that conversion rates increase rapidly during the initial 30 minutes, with diminishing returns observed for extended reaction periods [1] [11]. Complete conversion is typically achieved within 60 minutes under optimal conditions, with longer reaction times providing minimal improvement in yield while potentially increasing the risk of side reactions [1]. The reaction kinetics follow first-order behavior with respect to both reactants, allowing for predictive modeling of conversion rates under various conditions [11].

Pressure effects on zinc dodecanoate synthesis are generally minimal under typical reaction conditions [1] [12]. Atmospheric pressure is adequate for most synthesis protocols, as the reaction does not involve gaseous reactants or products [1]. However, elevated pressures may be beneficial in specialized applications such as hydrothermal synthesis, where increased pressure can enhance solubility and reaction kinetics [12].

The influence of ionic strength on reaction outcomes has been investigated through systematic variation of supporting electrolyte concentrations [13] [5]. Higher ionic strength solutions generally exhibit faster precipitation kinetics due to enhanced nucleation rates [13]. However, excessive ionic strength can lead to co-precipitation of impurities and reduced product purity [5].

ParameterOptimal RangeEffect on YieldEffect on PurityCritical Notes
Temperature40-70°CIncreases to optimumHigher temp improvesAbove 90°C may degrade
pH5-6Critical for precipitationControls precipitationpH 5-6 optimal
Stirring RateRapidEnhances mixingBetter mixing = purityPrevents agglomeration
Reactant Ratio1:1 stoichiometricStoichiometric gives bestExcess affects purity20% excess zinc affects
Reaction Time30-60 minLonger improves completionLonger time = purityDiminishing returns >2h
PressureAtmosphericMinimal effectNot significantRoom pressure adequate

Temperature-dependent studies reveal that zinc dodecanoate exhibits a melting point range of 128 to 132 degrees Celsius, with thermal stability maintained up to approximately 250 degrees Celsius [4] [14] [15]. The thermal properties are influenced by the crystalline structure, which varies depending on synthesis conditions [15]. Differential scanning calorimetry analyses demonstrate a single reversible melting transition, with the associated enthalpy change correlating with the degree of crystallinity achieved during synthesis [15].

PropertyValueMeasurement MethodReference
Melting Point128-132°CDSC [4] [14]
Decomposition Temperature>300°CTGA [16] [15]
Thermal StabilityStable to 250°CTGA/DSC [15] [17]
Phase TransitionSingle transitionDSC [15]
Heat of FusionVaries with chain lengthDSC [15]
Storage TemperatureRoom temperatureStandard storage [14]

Physical Description

DryPowder; OtherSolid; PelletsLargeCrystals

UNII

4YOP58Y695

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 64 of 65 companies (only ~ 1.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

90366-58-8
2452-01-9

Wikipedia

Zinc laurate

Use Classification

Plastics -> Other functions -> Other stabiliser
Plastics -> Polymer Type -> PVC (soft); PVC (rigid)
Plastics -> Heat stabilisers
Cosmetics -> Anticaking; Opacifying; Viscosity controlling

General Manufacturing Information

All other chemical product and preparation manufacturing
Plastic material and resin manufacturing
Rubber product manufacturing
Synthetic rubber manufacturing
Dodecanoic acid, zinc salt (2:1): ACTIVE

Dates

Modify: 2023-08-16

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